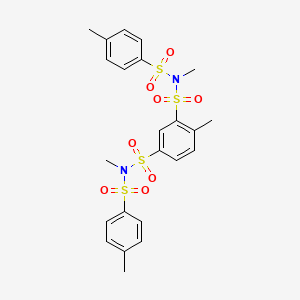![molecular formula C11H14N2O3S B14009709 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine CAS No. 6631-75-0](/img/structure/B14009709.png)
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a morpholine ring substituted with a 4-nitrophenyl group and a sulfanylmethyl group. It is known for its applications in medicinal chemistry, particularly as a precursor for various biologically active molecules .
Méthodes De Préparation
The synthesis of 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under specific conditions . The reaction conditions often include the use of a suitable solvent and a base to facilitate the substitution process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of 4-thiomorpholinoaniline.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various drugs, including antidiabetic, antimigraine, and antibiotic agents.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine involves its interaction with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as a building block in amide-coupling reactions, which are crucial in drug development . The sulfur atom in the thiomorpholine group increases the lipophilicity of the compound, enhancing its interaction with biological membranes and enzymes.
Comparaison Avec Des Composés Similaires
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine can be compared with other similar compounds, such as:
4-(4-Nitrophenyl)thiomorpholine: This compound is structurally similar but lacks the sulfanylmethyl group.
Morpholine derivatives: Various morpholine derivatives are used in medicinal chemistry, but the presence of the nitrophenyl and sulfanylmethyl groups in this compound makes it unique in terms of its chemical reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its structural features and applications.
Propriétés
Numéro CAS |
6631-75-0 |
|---|---|
Formule moléculaire |
C11H14N2O3S |
Poids moléculaire |
254.31 g/mol |
Nom IUPAC |
4-[(4-nitrophenyl)sulfanylmethyl]morpholine |
InChI |
InChI=1S/C11H14N2O3S/c14-13(15)10-1-3-11(4-2-10)17-9-12-5-7-16-8-6-12/h1-4H,5-9H2 |
Clé InChI |
KTJWYUMKVRILEP-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CSC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-amino-7H-purin-8-yl)sulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14009634.png)
![1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one](/img/structure/B14009637.png)
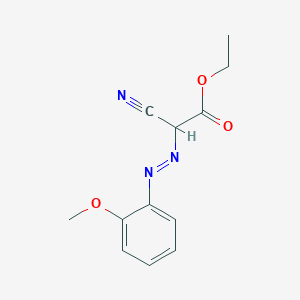
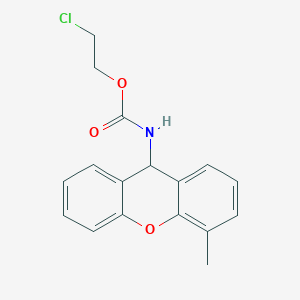

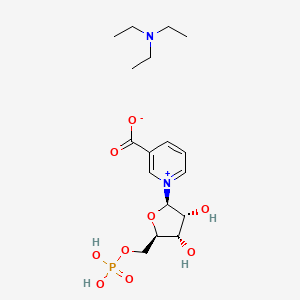
![N-[(1-Ethyl-2-oxo-indol-3-ylidene)amino]quinoline-2-carbothioamide](/img/structure/B14009666.png)
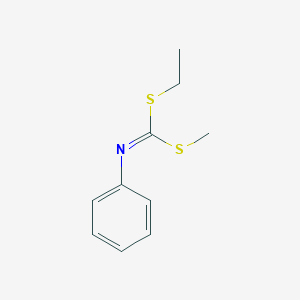

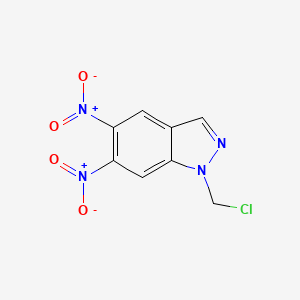

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14009694.png)
